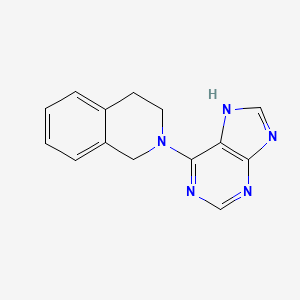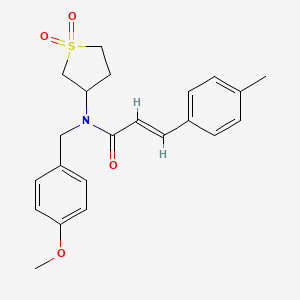![molecular formula C27H24N2O4S B12136034 4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B12136034.png)
4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-{3-[(2-feniletil)carbamoyl]-4,5,6,7-tetrahidro-1-benzotiofen-2-il}-4H-cromeno-2-carboxamida es un complejo compuesto orgánico que ha suscitado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de cromeno, una porción de benzotiofeno y un grupo carbamoil feniletil. La combinación de estos elementos estructurales confiere propiedades químicas y biológicas distintas al compuesto.
Métodos De Preparación
La síntesis de 4-oxo-N-{3-[(2-feniletil)carbamoyl]-4,5,6,7-tetrahidro-1-benzotiofen-2-il}-4H-cromeno-2-carboxamida implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción y reactivos específicos. La ruta sintética generalmente comienza con la preparación del núcleo de cromeno, seguida de la introducción de la porción de benzotiofeno y del grupo carbamoil feniletil. Los reactivos comunes utilizados en estas reacciones incluyen varios ácidos, bases y catalizadores para facilitar la formación de los enlaces deseados. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
4-oxo-N-{3-[(2-feniletil)carbamoyl]-4,5,6,7-tetrahidro-1-benzotiofen-2-il}-4H-cromeno-2-carboxamida sufre varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente implican modificaciones al núcleo de cromeno, a la porción de benzotiofeno o al grupo carbamoil feniletil.
Aplicaciones en la investigación científica
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica debido a su estructura química y propiedades únicas. En química, se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. En biología y medicina, se ha estudiado por sus potenciales efectos terapéuticos, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas. Además, tiene aplicaciones en la industria farmacéutica como compuesto principal para el desarrollo de fármacos y en el campo de la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades específicas.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development and in the materials science field for the development of novel materials with specific properties.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-N-{3-[(2-feniletil)carbamoyl]-4,5,6,7-tetrahidro-1-benzotiofen-2-il}-4H-cromeno-2-carboxamida implica su interacción con dianas moleculares y vías específicas dentro de los sistemas biológicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y vías exactas involucradas dependen del contexto biológico específico y de la naturaleza de las interacciones del compuesto con estas dianas.
Comparación Con Compuestos Similares
En comparación con compuestos similares, 4-oxo-N-{3-[(2-feniletil)carbamoyl]-4,5,6,7-tetrahidro-1-benzotiofen-2-il}-4H-cromeno-2-carboxamida destaca por su combinación única de elementos estructurales. Los compuestos similares pueden incluir otros derivados de cromeno, derivados de benzotiofeno y derivados de carbamoil feniletil. Cada uno de estos compuestos puede compartir algunas propiedades químicas y biológicas con 4-oxo-N-{3-[(2-feniletil)carbamoyl]-4,5,6,7-tetrahidro-1-benzotiofen-2-il}-4H-cromeno-2-carboxamida, pero la combinación específica de estos elementos en este último confiere propiedades distintas que lo convierten en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C27H24N2O4S |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
4-oxo-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C27H24N2O4S/c30-20-16-22(33-21-12-6-4-10-18(20)21)25(31)29-27-24(19-11-5-7-13-23(19)34-27)26(32)28-15-14-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-15H2,(H,28,32)(H,29,31) |
Clave InChI |
XOVOWWZWUVVVRO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135958.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12135959.png)
![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135966.png)
![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)

![N-[4-(dimethylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12135999.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136008.png)
![2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12136010.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136013.png)
